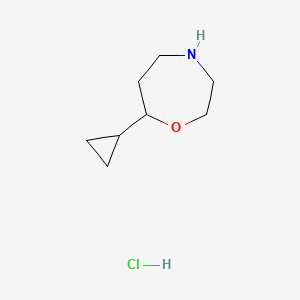

7-Cyclopropyl-1,4-oxazepane hydrochloride

Description

Contextualization of Oxazepanes within Contemporary Heterocyclic Chemistry Research

Heterocyclic compounds are foundational to the development of a vast array of pharmaceuticals and functional materials. Among these, seven-membered rings like oxazepanes present unique synthetic challenges and opportunities due to their inherent flexibility and conformational complexity. researchgate.netresearchgate.net Researchers are actively exploring efficient synthetic routes to access diverse 1,4-oxazepane (B1358080) derivatives, recognizing their potential as scaffolds for molecules with a range of biological activities, including applications as psychoneurotic, antihistaminic, and analgesic agents. researchgate.netbenthamdirect.com The development of stereoselective synthetic methods is a key focus, aiming to control the spatial arrangement of substituents on the oxazepane ring, which is crucial for biological efficacy. rsc.org

Rationale for Academic Investigation of 7-Cyclopropyl-1,4-oxazepane (B13155534) Hydrochloride as a Representative Scaffold

The academic interest in 7-Cyclopropyl-1,4-oxazepane hydrochloride stems from its identity as a representative model for a unique chemical space. The incorporation of a cyclopropyl (B3062369) group at the 7-position of the 1,4-oxazepane ring introduces a rigid, strained carbocyclic system that can significantly influence the molecule's conformation and electronic properties. This makes it an ideal subject for studying the interplay between the heterocyclic core and its substituents. Furthermore, the hydrochloride form enhances its stability and handling characteristics for research purposes. Investigations into this compound can provide valuable insights into the structure-activity relationships of related molecules and inform the design of novel compounds with tailored properties.

Historical Overview of Relevant Cyclopropyl-Containing Heterocyclic Systems in Advanced Chemical Synthesis

The cyclopropyl group has a rich history in organic synthesis, valued for its ability to impart unique conformational rigidity and metabolic stability to molecules. acs.org Its use in heterocyclic chemistry has led to the development of numerous important compounds. Historically, the synthesis of cyclopropyl-containing heterocycles was often challenging; however, modern synthetic methods have made these motifs more accessible. beilstein-journals.orgresearchgate.net The application of cyclopropylamines, for instance, has become a cornerstone in the synthesis of a variety of heterocyclic systems. longdom.orgnih.gov The unique electronic nature of the cyclopropane (B1198618) ring, with its "pseudo-double bond" character, allows it to participate in a range of chemical transformations, making it a versatile building block in the construction of complex molecular architectures. nih.govresearchgate.net

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, a hypothetical data profile can be constructed based on known data for analogous 1,4-oxazepane and cyclopropyl-containing structures. nih.govrsc.orgresearchgate.netnih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₈H₁₆ClNO |

| Molecular Weight | 177.67 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Table 2: Predicted Spectroscopic Data for 7-Cyclopropyl-1,4-oxazepane

| Technique | Predicted Data |

| ¹H NMR | |

| Cyclopropyl protons | δ 0.2-0.8 ppm (multiplet, 4H) |

| C7-H | δ 1.0-1.5 ppm (multiplet, 1H) |

| Oxazepane ring protons | δ 2.5-4.0 ppm (multiplets) |

| N-H (in hydrochloride salt) | Broad singlet, variable chemical shift |

| ¹³C NMR | |

| Cyclopropyl carbons | δ 0-15 ppm |

| C7 | δ 35-45 ppm |

| Oxazepane ring carbons | δ 45-80 ppm |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₈H₁₆NO⁺: 142.1226 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-cyclopropyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-7(1)8-3-4-9-5-6-10-8;/h7-9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFUZEYTQSGPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCNCCO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Cyclopropyl 1,4 Oxazepane Hydrochloride and Its Derivatives

Retrosynthetic Analysis of the 7-Cyclopropyl-1,4-oxazepane (B13155534) Hydrochloride Core

A retrosynthetic analysis of the 7-Cyclopropyl-1,4-oxazepane core reveals several plausible synthetic pathways. The primary disconnections are typically made at the heteroatom-carbon bonds (C-N and C-O) that form the seven-membered ring.

A logical primary disconnection across the C7-O bond and the C3-N4 bond suggests an acyclic amino diol precursor. A more common and strategically sound approach involves sequential disconnections. The first disconnection can be made at the C-O bond (pathway A), leading to a substituted amino alcohol. Subsequent disconnection of the C-N bond reveals simpler starting materials like an epoxide and an amino alcohol. Alternatively, disconnecting the C-N bond first (pathway B) would lead to a halo-ether intermediate, which could be derived from a diol.

A crucial aspect of the retrosynthesis is the strategy for introducing the cyclopropyl (B3062369) group at the C7 position.

Early-Stage Introduction: This approach involves using a starting material that already contains the cyclopropyl moiety. For example, a cyclopropyl-substituted epoxide or a cyclopropyl-containing amino alcohol could serve as key building blocks. This strategy simplifies the later stages of the synthesis but requires the initial preparation of these specialized chiral synthons. thieme-connect.comacs.org

Late-Stage Introduction: This strategy involves forming the cyclopropane (B1198618) ring on a precursor that already contains the 1,4-oxazepane (B1358080) skeleton or its acyclic precursor. This typically involves the cyclopropanation of a corresponding alkene. This approach offers flexibility but requires the cyclopropanation reaction to be compatible with the functional groups present on the heterocyclic core.

These retrosynthetic pathways form the basis for the forward synthetic strategies discussed in the subsequent sections, highlighting the critical choices a synthetic chemist must make regarding ring-closure tactics and the timing of the cyclopropyl group installation.

Novel Synthetic Routes and Stereoselective Approaches to the Oxazepane Moiety

The construction of seven-membered rings like the 1,4-oxazepane moiety is often challenging due to unfavorable entropic and enthalpic factors compared to the formation of five- or six-membered rings. nih.gov However, modern synthetic chemistry has produced several effective methods for their construction.

Key strategies for the formation of the 1,4-oxazepane ring include:

Intramolecular Williamson Ether Synthesis: This classic method involves the cyclization of an N-substituted 2-aminoalkanol with a haloalkyl group.

Reductive Amination: Intramolecular reductive amination of an aldehyde or ketone with a suitably positioned amino alcohol can effectively form the C-N bond to close the ring.

Ring-Closing Metathesis (RCM): While less direct, RCM of a diene precursor followed by reduction and further manipulation can be a powerful tool for constructing the unsaturated oxazepine ring, which can then be hydrogenated.

Haloetherification: An intramolecular haloetherification of an unsaturated amino alcohol provides a direct route to functionalized oxazepanes, often with good control over stereochemistry. nih.gov

Table 1: Comparison of Selected Synthetic Routes to the 1,4-Oxazepane Ring

| Method | Key Reaction | Precursor Type | Advantages | Challenges | Reference(s) |

|---|---|---|---|---|---|

| Intramolecular N-Alkylation | Nucleophilic substitution | Halo-alcohol | Readily available starting materials | Potential for intermolecular side reactions | nih.gov |

| Intramolecular Etherification | Williamson ether synthesis | Amino-diol with leaving group | Good for C-O bond formation | Requires pre-functionalized substrate | nih.gov |

| Reductive Amination | Imine/Iminium formation and reduction | Amino-aldehyde/ketone | High efficiency, mild conditions | Requires carbonyl precursor | researchgate.net |

| Haloetherification/Halocyclization | 7-endo cyclization | Unsaturated amino-alcohol | High regio- and stereoselectivity | Potential for competing 6-exo cyclization | nih.gov |

| N-Propargylamine Cyclization | Metal-catalyzed cyclization | N-propargylamine and alcohol | Atom economy, versatile building blocks | Often requires specific catalysts | rsc.orgresearchgate.net |

Chemo- and Regioselective Considerations in 1,4-Oxazepane Ring Formation

The formation of the 1,4-oxazepane ring requires careful control of chemo- and regioselectivity. A primary challenge is overcoming the kinetic and thermodynamic preference for forming smaller, six-membered rings (e.g., morpholines) if the substrate allows for competing cyclization pathways.

For instance, in the haloetherification of an unsaturated amino alcohol, the key step is a 7-endo cyclization. According to Baldwin's rules, 7-endo-trig cyclizations are generally favored, which supports the viability of this approach. However, the regioselectivity can be influenced by the substitution pattern on the alkene and the nature of the electrophile. Computational and experimental studies on similar systems have shown that the regioselectivity of haloetherification is highly dependent on the stability of the transition states leading to the seven-membered (1,4-oxazepane) versus a potential six-membered (morpholine) ring. nih.gov The asymmetry in a chiral bromonium intermediate, for example, can play a crucial role in directing the nucleophilic attack to achieve the desired 7-endo product. nih.gov

Similarly, in cyclizations involving precursors derived from N-propargylamines, the regioselectivity is often governed by the choice of metal catalyst and reaction conditions. rsc.org The electronic properties of substituents on the precursor molecule can also play a significant role in directing the cyclization outcome.

Asymmetric Synthesis Strategies for Enantiomerically Pure 7-Cyclopropyl-1,4-oxazepane Hydrochloride

Since the 7-position of the target molecule is a stereocenter, achieving enantiomeric purity is a critical objective. Several asymmetric strategies can be employed:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or chiral epoxides. For example, starting from a chiral amino acid like serine, a sequence of reactions can establish the stereocenter that will become C7 in the final product. rsc.org The inherent chirality is carried through the synthetic sequence to the final target.

Chiral Auxiliaries: A temporary chiral auxiliary can be attached to an achiral precursor to direct a stereoselective reaction, such as the ring-closing step. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: This is one of the most efficient methods for generating chiral molecules. It can be applied to either the ring-formation step or the cyclopropanation step.

Asymmetric Ring Closure: An enantioselective intramolecular reaction, such as a metal-catalyzed asymmetric hydrogenation of a cyclic imine precursor or an organocatalyzed cyclization, can form the chiral oxazepane ring. researchgate.netrsc.org Chiral Brønsted acids have also been used effectively in the desymmetrization of oxetanes to form related chiral heterocycles. nih.govnsf.gov

Asymmetric Cyclopropanation: If a late-stage cyclopropanation strategy is used, an alkene precursor can be converted to the chiral cyclopropane using a variety of well-established asymmetric methods. This includes catalyst systems based on rhodium, copper, or cobalt with chiral ligands. nih.govdicp.ac.cnrsc.orgacs.org

Table 2: Overview of Asymmetric Synthesis Strategies | Strategy | Description | Typical Reagents/Catalysts | Advantages | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Chiral Pool | Utilizes enantiopure starting materials. | L-amino acids, chiral epoxides, natural products. | Predictable stereochemistry. | Limited to available starting materials. | rsc.org | | Chiral Auxiliary | Covalently attached chiral group directs stereochemistry. | Evans auxiliaries, etc. | High diastereoselectivity. | Requires additional steps for attachment/removal. | General Principle | | Asymmetric Hydrogenation | Enantioselective reduction of a prochiral enamine or imine precursor. | Chiral Rh, Ru, or Ir phosphine (B1218219) complexes. | High enantiomeric excess (ee). | Requires specific prochiral substrate. | rsc.org | | Asymmetric Cyclopropanation | Catalytic transfer of a carbene to an alkene precursor. | Chiral Co, Rh, Cu complexes; Chiral Salen-Mo catalysts. | Direct installation of chiral cyclopropane; high ee. | Relies on late-stage functionalization. | nih.govacs.orgacs.org | | Organocatalysis | Use of small chiral organic molecules to catalyze ring formation. | Chiral phosphoric acids, proline derivatives. | Metal-free, mild conditions. | Substrate scope can be limited. | researchgate.netnih.gov |

Functionalization and Derivatization Strategies for this compound

Once the core structure of 7-Cyclopropyl-1,4-oxazepane is synthesized, further functionalization and derivatization can be explored to generate analogues for structure-activity relationship (SAR) studies. The inherent functionality of the scaffold provides several handles for chemical modification.

Exploration of Diversification Points on the 1,4-Oxazepane Ring System

The 1,4-oxazepane ring system offers several potential sites for diversification:

The Nitrogen Atom (N4): The secondary amine is the most accessible functionalization point. It can readily undergo a variety of reactions, including:

N-Alkylation: Introduction of alkyl, benzyl, or other groups via reaction with alkyl halides or reductive amination.

N-Acylation: Formation of amides, carbamates, and ureas by reacting with acyl chlorides, isocyanates, or chloroformates.

N-Arylation: Buchwald-Hartwig or Ullmann coupling can be used to introduce aryl or heteroaryl substituents.

The Carbon Skeleton (C-H Functionalization): While more challenging, modern methods for late-stage C-H functionalization could potentially be applied to modify the carbon backbone of the oxazepane ring. nih.govresearchgate.net Photoredox catalysis, for example, has been used for the direct functionalization of saturated heterocycles under mild conditions. chem-station.com This could allow for the introduction of groups at positions C2, C3, C5, or C6, dramatically expanding the accessible chemical space.

Methodologies for Incorporation of the Cyclopropyl Group in Target Synthesis

The cyclopropyl group is a key pharmacophore, and its synthesis must be carefully planned. numberanalytics.com As outlined in the retrosynthetic analysis, its incorporation can be achieved at an early or late stage.

Use of Cyclopropyl Building Blocks: This strategy involves synthesizing the target from precursors already containing the cyclopropyl ring. researchgate.netacs.org Examples include cyclopropylnitrile, cyclopropylacetylene, or cyclopropyl-substituted epoxides. nih.gov This approach is often convergent and reliable, provided the required building blocks are accessible.

Cyclopropanation of an Alkene Precursor: This is a powerful and flexible approach. An alkene intermediate, such as a 7-vinyl-1,4-oxazepane or its acyclic precursor, can be subjected to a cyclopropanation reaction. A variety of methods are available:

Simmons-Smith Reaction: This classic method uses a zinc carbenoid (typically from diiodomethane (B129776) and a Zn-Cu couple) to convert alkenes into cyclopropanes stereospecifically. mdpi.comwikipedia.orgtcichemicals.commasterorganicchemistry.com The presence of a nearby hydroxyl group can direct the cyclopropanation, offering excellent diastereocontrol. mdpi.com

Transition-Metal Catalyzed Cyclopropanation: Catalysts based on copper, rhodium, palladium, or cobalt can decompose diazo compounds to generate a metallocarbene, which then adds to the alkene. nih.govrsc.org This method is highly versatile and is the foundation for many of the most powerful asymmetric cyclopropanation reactions.

Corey-Chaykovsky Reaction: This method involves the reaction of an enone with a sulfur ylide to produce a cyclopropyl ketone, which could be an intermediate in some synthetic routes. ethz.ch

Table 3: Common Methodologies for Cyclopropane Ring Synthesis

| Method | Reagents | Key Features | Stereocontrol | Reference(s) |

|---|---|---|---|---|

| Simmons-Smith Reaction | CH₂I₂ / Zn(Cu) or Et₂Zn | Stereospecific; tolerant of many functional groups; can be directed by hydroxyl groups. | High diastereoselectivity with directing groups. | mdpi.comwikipedia.orgnumberanalytics.com |

| Catalytic Diazo Decomposition | Ethyl diazoacetate / Chiral Rh(II), Cu(I), or Co(II) catalysts | Highly efficient; enables powerful asymmetric variants. | Excellent enantioselectivity possible with chiral catalysts. | nih.govrsc.orgacs.org |

| Kulinkovich Reaction | Grignard reagents / Ti(O-iPr)₄ | Forms cyclopropanols from esters. | Can exhibit diastereoselectivity. | wikipedia.org |

| Intramolecular Cyclization | 1,3-dihalides or tosylates / Strong base | Forms ring via intramolecular Sₙ2 reaction. | Dependent on precursor stereochemistry. | wikipedia.org |

Methodological Advancements in Hydrochloride Salt Formation and Purification Techniques

The conversion of a free base, such as 7-Cyclopropyl-1,4-oxazepane, into its hydrochloride salt is a critical step in pharmaceutical development. Hydrochloride salts often exhibit improved solubility, stability, and bioavailability compared to the corresponding free base. Recent advancements in salt formation and purification techniques have focused on achieving high purity, crystallinity, and yield, while minimizing solvent usage and processing time.

Hydrochloride Salt Formation:

The formation of this compound typically involves the reaction of the free base with hydrochloric acid. Methodological advancements in this area revolve around the choice of solvent, the source of hydrochloric acid, and the control of crystallization conditions.

Commonly, the free base is dissolved in a suitable organic solvent, after which a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether, dioxane, or isopropanol) or gaseous hydrogen chloride is introduced. The choice of solvent is critical and can significantly influence the crystal form (polymorph) of the resulting salt.

| Method | HCl Source | Typical Solvents | Key Considerations |

| Solution Method | HCl in organic solvent | Diethyl ether, Dioxane, Isopropanol (B130326), Ethyl acetate (B1210297) | Good control over stoichiometry; solvent choice impacts crystal form and solubility. |

| Gaseous HCl Method | Anhydrous HCl gas | Inert solvents (e.g., Toluene, Dichloromethane) | Precise control of HCl addition required; suitable for large-scale production. |

| In situ HCl Generation | Reagents like thionyl chloride or oxalyl chloride with a proton source | Aprotic solvents | Avoids handling of corrosive HCl solutions or gas; requires careful reaction control. |

Purification Techniques:

The purification of this compound is essential to remove any unreacted starting materials, byproducts, or residual solvents. The primary techniques employed are recrystallization and chromatography.

Recrystallization: This is the most common method for purifying crystalline solids. The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the hydrochloride salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the pure compound upon cooling. Mixed solvent systems are often employed to achieve the desired solubility profile.

| Solvent/Solvent System | Rationale for Use | Potential Outcome |

| Isopropanol/Diethyl Ether | Good solubility of the salt in isopropanol at reflux, with diethyl ether acting as an anti-solvent. | Formation of well-defined crystals upon cooling and addition of ether. |

| Ethanol/Water | The salt is typically soluble in ethanol, and the addition of a small amount of water can aid in dissolving impurities. | Slow evaporation or cooling can yield high-purity crystals. |

| Methanol/Dichloromethane (B109758) | Methanol provides good solubility, while dichloromethane can help in precipitating the salt. | Useful for precipitating the salt from a more complex mixture. |

Chromatographic Methods: For instances where recrystallization is insufficient to achieve the desired purity, chromatographic techniques can be employed. While silica (B1680970) gel chromatography is standard for free bases, the purification of highly polar hydrochloride salts on silica can be challenging. In such cases, reverse-phase chromatography or ion-exchange chromatography may be more suitable.

Detailed Research Findings:

While specific research detailing the synthesis and purification of this compound is limited in publicly available literature, general principles from the synthesis of related 1,4-oxazepane derivatives can be applied. A patent describing various 1,4-oxazepane derivatives mentions the use of a cyclopropyl group as a possible substituent and describes general methods for the formation of pharmaceutically acceptable salts, including hydrochloride salts. nih.gov The typical procedure involves treating a solution of the 1,4-oxazepane derivative in a solvent like ethyl acetate with a solution of hydrogen chloride in the same or a compatible solvent.

Structural Elucidation and Conformational Analysis of 7 Cyclopropyl 1,4 Oxazepane Hydrochloride

Spectroscopic Techniques for High-Resolution Structural Characterization

The definitive structure of 7-Cyclopropyl-1,4-oxazepane (B13155534) hydrochloride is established through a combination of advanced spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous assignment of its constitution and stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular skeleton of 7-Cyclopropyl-1,4-oxazepane hydrochloride. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent, such as DMSO-d6 or D₂O, is required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The proton spectrum provides initial information on the types and connectivity of protons. The cyclopropyl (B3062369) group would exhibit characteristic upfield multiplets. The methine proton at the C7 position, being adjacent to both the cyclopropyl group and the heteroatoms, would appear as a distinct multiplet. The protons on the 1,4-oxazepane (B1358080) ring are expected to show complex splitting patterns due to diastereotopicity and spin-spin coupling.

¹³C NMR: The carbon spectrum indicates the number of unique carbon environments. The structure of 7-Cyclopropyl-1,4-oxazepane is expected to show eight distinct carbon signals corresponding to the cyclopropyl carbons, the carbons of the oxazepane ring, and the methine carbon at the junction.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the molecular puzzle.

COSY: Establishes proton-proton couplings, confirming the connectivity within the cyclopropyl ring and along the backbone of the oxazepane ring.

HSQC: Correlates each proton signal with its directly attached carbon, allowing for unambiguous carbon assignments.

HMBC: Reveals longer-range (2-3 bond) correlations between protons and carbons. This is critical for confirming the connection of the cyclopropyl group to the C7 position of the oxazepane ring. For instance, correlations would be expected between the C7 proton and the carbons of the cyclopropyl ring.

Based on analyses of similar 1,4-oxazepane derivatives, a hypothetical but representative set of NMR assignments for 7-Cyclopropyl-1,4-oxazepane can be proposed. rsc.orgrdd.edu.iqmdpi.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for 7-Cyclopropyl-1,4-oxazepane

| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations |

|---|---|---|---|---|

| C2 | ~68-70 | ~3.8-4.0 | m | C3, C7 |

| C3 | ~50-52 | ~3.0-3.2 | m | C2, C5 |

| C5 | ~52-54 | ~3.1-3.3 | m | C3, C6 |

| C6 | ~65-67 | ~3.7-3.9 | m | C5, C7 |

| C7 | ~75-78 | ~3.5-3.7 | m | C2, C6, C8 |

| C8 (Cyclopropyl CH) | ~12-15 | ~0.8-1.0 | m | C7, C9, C10 |

| C9/C10 (Cyclopropyl CH₂) | ~2-5 | ~0.4-0.6 | m | C8 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. For 7-Cyclopropyl-1,4-oxazepane (molecular formula C₈H₁₅NO), HRMS provides definitive confirmation of its composition. nih.govmdpi.com The predicted monoisotopic mass and the m/z values for common adducts are critical data points. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for 7-Cyclopropyl-1,4-oxazepane

| Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₁₆NO⁺ | 142.12265 |

| [M+Na]⁺ | C₈H₁₅NNaO⁺ | 164.10459 |

| [M+K]⁺ | C₈H₁₅KNO⁺ | 180.07853 |

Data sourced from predicted values for the free base form. uni.lu

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the analysis of a crystalline derivative would provide the most definitive picture of its three-dimensional structure in the solid state. amazonaws.com X-ray crystallography yields precise data on bond lengths, bond angles, and torsional angles. For the 1,4-oxazepane ring system, this technique would unambiguously determine its preferred solid-state conformation (e.g., chair, twist-boat). Studies on related benzimidazole-fused 1,4-oxazepines and 1,4-diazepanes have successfully used X-ray diffraction to confirm their molecular structures and reveal details about their ring conformations, such as chair-like arrangements. mdpi.comnih.gov Such an analysis would provide an experimental benchmark for the computational studies discussed in section 3.2.1.

Elucidation of Absolute Stereochemistry

The carbon atom at position 7, which is bonded to the cyclopropyl group, is a chiral center. Therefore, 7-Cyclopropyl-1,4-oxazepane exists as a pair of enantiomers (R and S). Determining the absolute stereochemistry of a specific enantiomer is a critical aspect of its full structural characterization. Several methods can be employed for this purpose:

X-ray Crystallography of a Chiral Derivative: The most common method involves forming a salt or covalent derivative of the enantiomerically pure compound with a molecule of known absolute stereochemistry (a chiral auxiliary). The resulting crystal structure allows for the unambiguous assignment of the unknown stereocenter relative to the known one. acs.org

Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be determined. acs.org

Advanced NMR Methods: In some cases, NMR spectroscopy using chiral solvating agents or derivatizing agents can be used to distinguish between enantiomers and, in conjunction with computational modeling, assign the absolute configuration.

Conformational Dynamics of the 1,4-Oxazepane Ring System

Computational Studies on Ring Conformations and Energetic Landscapes

Due to the inherent flexibility of the seven-membered ring, computational chemistry provides invaluable insights into the conformational preferences and the energy barriers between different forms. nih.gov Density Functional Theory (DFT) is a common method used for these analyses.

A computational study of the 7-Cyclopropyl-1,4-oxazepane ring system would involve a systematic search for all possible conformations. For seven-membered heterocyclic rings, the primary conformations of interest include the chair , boat , and various twist-boat and twist-chair forms. nih.gov

The process typically involves:

Conformational Search: Identifying all stable minima on the potential energy surface.

Geometry Optimization: Calculating the lowest energy geometry for each identified conformation.

Frequency Calculation: Confirming that each optimized structure is a true energy minimum and calculating their relative free energies.

Studies on the structurally similar 1,4-diazepane ring have shown that it often adopts a chair conformation. nih.gov For 7-Cyclopropyl-1,4-oxazepane, the bulky cyclopropyl group at C7 would likely influence the conformational equilibrium, potentially favoring a conformation that minimizes steric interactions.

Table 3: Hypothetical Relative Energies of 1,4-Oxazepane Ring Conformations

| Conformation | General Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Twist-Chair | A common low-energy conformation for seven-membered rings, minimizing both angle and torsional strain. | 0.0 (Reference) |

| Chair | A symmetrical conformation that can be higher in energy due to transannular interactions. | 1.0 - 2.5 |

| Twist-Boat | Another flexible form, often slightly higher in energy than the twist-chair. | 2.0 - 4.0 |

| Boat | Typically a higher-energy conformation due to eclipsing interactions. | > 4.0 |

These are generalized values; the presence of the C7-cyclopropyl substituent would alter the specific energy differences.

By calculating the energy barriers between these stable conformations, an energetic landscape can be constructed, providing a comprehensive model of the dynamic behavior of the 7-Cyclopropyl-1,4-oxazepane ring system in the gas phase or in solution.

Influence of the Cyclopropyl Moiety on Molecular Geometry and Dynamics

The cyclopropyl substituent is known to influence the conformational preferences of adjacent rings. This "cyclopropyl effect" can lead to a favoring of specific conformations that might otherwise be less stable. In the case of the 1,4-oxazepane ring, which can theoretically adopt several low-energy conformations such as chair, boat, and twist-boat forms, the cyclopropyl group likely biases this equilibrium. Computational studies on related cyclopropyl-substituted heterocyclic systems have shown that the cyclopropyl group can stabilize conformations where it is oriented in a pseudo-equatorial position to minimize steric hindrance.

The electronic properties of the cyclopropyl group, specifically its ability to engage in σ-π conjugation, can also influence the bond lengths and angles within the oxazepane ring. This interaction can affect the electron density at the adjacent carbon atom (C7) and, by extension, the conformational energy landscape of the entire heterocyclic system.

A theoretical analysis of the torsional angles involving the cyclopropyl substituent and the oxazepane ring can provide insight into the preferred spatial arrangement. The table below presents hypothetical, computationally predicted dihedral angles for the most stable conformation of 7-Cyclopropyl-1,4-oxazepane.

| Atoms (C-C-C-N/O) | Predicted Dihedral Angle (°) | Conformational Implication |

|---|---|---|

| C(cyclopropyl)-C(cyclopropyl)-C7-N4 | +/- 150 | Indicates a staggered arrangement, minimizing steric clash. |

| C(cyclopropyl)-C(cyclopropyl)-C7-O1 | +/- 90 | Suggests a gauche relationship, influencing ring pucker. |

| H-C7-N4-C5 | +/- 60 | Typical for a chair-like conformation of the oxazepane ring. |

Analysis of Intermolecular Interactions in Crystalline and Solution States

The hydrochloride salt of 7-Cyclopropyl-1,4-oxazepane introduces a positively charged nitrogen atom within the oxazepane ring, which becomes a focal point for strong intermolecular interactions, particularly in the crystalline state. The presence of the chloride counter-ion facilitates the formation of a robust hydrogen-bonding network.

In the solid state, the primary intermolecular interaction is expected to be a strong N-H···Cl hydrogen bond between the protonated amine and the chloride ion. This interaction is a key determinant of the crystal packing. Additionally, weaker C-H···O and C-H···Cl hydrogen bonds may further stabilize the crystal lattice. The cyclopropyl group, with its relatively non-polar surface, is more likely to engage in van der Waals interactions.

The table below summarizes the predicted intermolecular interactions in the crystalline state of this compound, based on general principles of crystal engineering for organic hydrochlorides.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | N4-H+ | Cl- | ~3.0 - 3.2 | Primary interaction governing crystal packing. |

| Hydrogen Bond | C-H (oxazepane) | O1 | ~3.2 - 3.5 | Contributes to the stability of the crystal lattice. |

| van der Waals | Cyclopropyl C-H | Neighboring molecules | >3.5 | Contributes to overall crystal density. |

In solution, the nature of intermolecular interactions is highly dependent on the solvent. In protic solvents, such as water or methanol, the protonated amine will form strong hydrogen bonds with solvent molecules. The chloride ion will also be well-solvated. The conformational dynamics of the 1,4-oxazepane ring will be influenced by these solvent interactions. In aprotic solvents, ion pairing between the protonated amine and the chloride ion is likely to be more significant, which could in turn influence the conformational equilibrium of the seven-membered ring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) would be invaluable in probing these solution-state dynamics and interactions.

Mechanistic in Vitro Investigations and Molecular Interactions of 7 Cyclopropyl 1,4 Oxazepane Hydrochloride

Exploration of 7-Cyclopropyl-1,4-oxazepane (B13155534) Hydrochloride as a Probe in Biochemical Pathways

No studies have been published detailing the use of 7-Cyclopropyl-1,4-oxazepane hydrochloride as a molecular probe to investigate biochemical pathways.

In Vitro Studies of Receptor Binding (e.g., target identification, ligand-receptor kinetics)

There is no available data on the receptor binding affinity, selectivity, or kinetics of this compound for any biological target.

Investigation of Enzyme Inhibition or Activation Mechanisms in Cell-Free Systems

Information regarding the ability of this compound to inhibit or activate any enzyme in a cell-free system is not present in the scientific literature.

Molecular Recognition Studies with Defined Biomolecular Targets

There are no published molecular recognition studies that have utilized this compound.

Biophysical Characterization of Binding Events

No biophysical data, such as that obtained from techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy, has been reported for the interaction of this compound with any biomolecular target.

Kinetic and Thermodynamic Analysis of Specific Interactions

Without binding data, no kinetic (e.g., association and dissociation rate constants) or thermodynamic (e.g., enthalpy and entropy changes) parameters for the interaction of this compound with a biological target have been determined.

High-Throughput Screening Methodologies for In Vitro Biological Activity Profiling

There is no information to suggest that this compound has been included in any high-throughput screening campaigns to profile its in vitro biological activity.

Computational Chemistry and in Silico Modeling of 7 Cyclopropyl 1,4 Oxazepane Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. These methods can provide deep insights into the molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For 7-Cyclopropyl-1,4-oxazepane (B13155534) hydrochloride, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to the presence of lone pairs of electrons. The LUMO would likely be distributed more across the carbon skeleton and the protonated amine group. An analysis would yield energy values that help in predicting how this molecule might interact with biological targets.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. The ESP map would reveal electron-rich regions (negative potential), typically around the oxygen and the non-protonated nitrogen (in the free base form), and electron-poor regions (positive potential), particularly around the hydrogen atoms of the protonated amine. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition by a biological receptor.

Interactive Table 1: Hypothetical Frontier Molecular Orbital Data for 7-Cyclopropyl-1,4-oxazepane

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -8.5 | Indicates electron-donating capability, likely from the heteroatoms. |

| LUMO Energy | 2.1 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 10.6 | A larger gap suggests high kinetic stability and low chemical reactivity. |

The pKa value is a measure of the acidity of a compound. For the secondary amine within the 1,4-oxazepane (B1358080) ring, predicting its pKa is essential for understanding its ionization state at physiological pH (around 7.4). The protonated, hydrochloride salt form indicates the basic nature of the amine. Computational methods, such as those based on density functional theory (DFT) combined with a continuum solvation model, can provide an accurate estimation of the pKa. This prediction is critical, as the charge state of the molecule profoundly influences its solubility, membrane permeability, and ability to interact with target proteins. It is anticipated that the pKa of the secondary amine in the 7-cyclopropyl-1,4-oxazepane ring would be in the range typical for cyclic secondary amines.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum calculations provide insights into the static electronic properties, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. frontiersin.orgmdpi.com By simulating the motions of atoms and molecules over time, MD can reveal the conformational landscape of flexible molecules like 7-Cyclopropyl-1,4-oxazepane and its interactions with the surrounding solvent. frontiersin.orgmdpi.com

The seven-membered oxazepane ring is inherently flexible and can adopt multiple low-energy conformations. An MD simulation, typically performed in a water box to mimic physiological conditions, would allow for the exploration of these different conformations (e.g., chair, boat, twist-boat). The simulation would track the trajectory of each atom over time, providing a detailed picture of the molecule's flexibility and the energetic barriers between different conformational states. Understanding the preferred conformations is key to determining how the molecule might fit into a protein's binding site.

Furthermore, MD simulations provide detailed information about the solvation shell around the molecule. By analyzing the distribution of water molecules, one can identify key hydrogen bonding interactions between the protonated amine and oxygen atom of the oxazepane ring with the solvent. This is crucial for understanding the molecule's solubility and the energetic cost of desolvation upon binding to a receptor.

Ligand-Based and Structure-Based Drug Design Principles Applied to 7-Cyclopropyl-1,4-oxazepane Hydrochloride Scaffolds

The 1,4-oxazepane scaffold is a valuable starting point in medicinal chemistry due to its three-dimensional complexity and the presence of heteroatoms that can engage in key interactions with biological targets. nih.gov Both ligand-based and structure-based drug design approaches can be applied to explore and optimize derivatives of this scaffold.

In the absence of a known protein target structure (ligand-based design), a pharmacophore model can be constructed based on the structural features of 7-Cyclopropyl-1,4-oxazepane. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive ionizable groups) required for biological activity.

For this molecule, a potential pharmacophore model would include:

A positive ionizable feature centered on the protonated secondary amine.

A hydrogen bond acceptor feature from the oxygen atom.

A hydrophobic feature representing the cyclopropyl (B3062369) group.

This model could then be used to screen large virtual databases of chemical compounds to identify other molecules that match the pharmacophore and are therefore likely to have similar biological activity. This process, known as virtual screening, can significantly accelerate the discovery of novel hit compounds.

When the three-dimensional structure of a relevant biological target (e.g., an enzyme or a receptor) is known, structure-based drug design methods like molecular docking can be employed. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target protein.

A molecular docking study of 7-Cyclopropyl-1,4-oxazepane would involve placing the molecule into the binding site of a target protein and scoring the different poses based on their predicted binding affinity. The results would highlight key interactions, such as hydrogen bonds between the amine or oxygen and protein residues, or hydrophobic interactions involving the cyclopropyl group. This information is invaluable for understanding the molecular basis of recognition and for suggesting chemical modifications to the scaffold that could improve binding affinity and selectivity.

Interactive Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -7.2 | Suggests a favorable binding interaction with the hypothetical target. |

| Key Hydrogen Bonds | Amine (N-H) with Asp115; Oxygen (O) with Ser220 | Identifies specific amino acid residues crucial for binding. |

| Hydrophobic Interactions | Cyclopropyl group with Val68, Leu99 | Highlights the role of the hydrophobic moiety in anchoring the ligand. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in modern drug discovery, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the methodologies applied to analogous 1,4-oxazepane derivatives provide a robust framework for understanding the structural requirements for their biological activity. These studies are essential for the rational design of new, more potent analogs.

A significant approach in this area has been the application of three-dimensional QSAR (3D-QSAR) methodologies, such as the GRID/GOLPE method, to series of 1,4-oxazepane derivatives. nih.govacs.org This method aims to establish a correlation between the biological activity of molecules and their 3D structural properties.

In a notable study on a series of 2,4-disubstituted 1,4-oxazepanes, a 3D-QSAR analysis was performed to elucidate the relationship between their chemical structures and their affinity for the dopamine (B1211576) D4 receptor. nih.govacs.orgresearchgate.net The key findings from the coefficient plots of the GRID/GOLPE model highlighted several structural regions crucial for affinity. These included the areas around two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine within the 1,4-oxazepane ring. nih.govacs.org Furthermore, the analysis suggested that the size of the 1,4-oxazepane ring itself is a determinant of biological activity. nih.govacs.org

For a hypothetical QSAR study of this compound analogs, a range of molecular descriptors would be calculated to quantify the structural features of the molecules. These descriptors can be categorized into several groups:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Geometrical Descriptors: These 3D descriptors account for the spatial arrangement of the atoms in the molecule.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution and dipole moment.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is crucial for its pharmacokinetic and pharmacodynamic properties.

The cyclopropyl moiety at the 7-position of the 1,4-oxazepane ring would introduce unique steric and electronic features that would be captured by these descriptors. The cyclopropyl group is known to confer metabolic stability and can influence the conformational rigidity of the molecule, which are important factors in drug design. nih.govresearchgate.net

The general workflow for a QSAR study on analogs of this compound would involve the following steps:

Data Set Selection: A series of analogs with varying substituents would be synthesized and their biological activity determined.

Molecular Modeling and Descriptor Calculation: The 3D structures of the compounds would be generated and optimized, followed by the calculation of a wide range of molecular descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds. The insights gained from the model would also provide a deeper understanding of the molecular interactions governing the biological activity of this class of compounds.

Below are illustrative data tables that would be typically generated during a QSAR study of this compound analogs.

Table 1: Hypothetical Analogs of 7-Cyclopropyl-1,4-oxazepane and their Biological Activity

| Compound ID | R1 Substituent | R2 Substituent | Biological Activity (IC50, nM) |

| 1 | H | H | 150 |

| 2 | CH3 | H | 120 |

| 3 | H | CH3 | 135 |

| 4 | F | H | 95 |

| 5 | H | Cl | 80 |

| 6 | OCH3 | H | 110 |

Table 2: Selected Molecular Descriptors for QSAR Modeling

| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of H-bond Donors |

| 1 | 197.71 | 1.8 | 32.3 | 1 |

| 2 | 211.74 | 2.1 | 32.3 | 1 |

| 3 | 211.74 | 2.1 | 32.3 | 1 |

| 4 | 215.70 | 1.9 | 32.3 | 1 |

| 5 | 232.16 | 2.3 | 32.3 | 1 |

| 6 | 227.74 | 1.7 | 41.5 | 1 |

Structure Activity Relationship Sar Hypotheses and Analog Design Based on 7 Cyclopropyl 1,4 Oxazepane Hydrochloride

Design Principles for Modulating Specific Molecular Interactions

The design of analogs of 7-Cyclopropyl-1,4-oxazepane (B13155534) hydrochloride would be guided by principles aimed at optimizing interactions with a putative biological target. The core structure, comprising a 1,4-oxazepane (B1358080) ring and a cyclopropyl (B3062369) group, offers several points for modification to probe and enhance these interactions.

Key design principles would involve:

Hydrogen Bonding: Modification of the amine or strategic placement of other hydrogen bond donors/acceptors on the oxazepane ring to match complementary residues in a target protein.

Hydrophobic Interactions: The cyclopropyl group and any alkyl or aryl substituents on the oxazepane ring can be varied to optimize interactions with hydrophobic pockets in the target. scientificupdate.com

Conformational Restriction: The inherent rigidity of the cyclopropyl group can be exploited to lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. nih.govscientificupdate.com The conformational flexibility of the 1,4-oxazepane ring can also be modulated through substitution. nih.gov

Rational Design of Analogs with Varied Substituents on the Oxazepane Ring and Cyclopropyl Group

Based on the aforementioned principles, a series of analogs could be rationally designed to explore the SAR of 7-Cyclopropyl-1,4-oxazepane hydrochloride.

Substitutions on the 1,4-Oxazepane Ring:

The 1,4-oxazepane ring presents multiple positions for substitution. Modifications at positions other than the 7-position could probe the steric and electronic requirements of the binding site. For instance, substitution at the 2, 3, 5, or 6 positions with small alkyl groups or polar functionalities could define the boundaries of the binding pocket.

Substitutions on the Cyclopropyl Group:

The cyclopropyl group itself can be substituted to modulate its electronic properties and steric bulk. The introduction of small electron-withdrawing or electron-donating groups could influence its interaction with the target.

Below is a hypothetical data table illustrating the rational design of analogs and their potential impact on biological activity.

| Analog | Modification | Rationale | Predicted Activity |

| 1a | Methyl group at C2 of the oxazepane ring | Explore steric tolerance near the oxygen atom. | Moderate |

| 1b | Hydroxyl group at C5 of the oxazepane ring | Introduce a hydrogen bond donor. | Potentially Increased |

| 1c | Phenyl group at N4 of the oxazepane ring | Introduce a bulky aromatic group to probe for a hydrophobic pocket. | Variable |

| 2a | Methyl group on the cyclopropyl ring | Increase lipophilicity and explore steric effects. | Moderate |

| 2b | Fluorine atom on the cyclopropyl ring | Modulate electronic properties and potential for halogen bonding. | Potentially Increased |

Stereochemical Implications in Modulating Biological Activity (theoretical/in silico)

The presence of a substituent at the 7-position of the 1,4-oxazepane ring introduces a chiral center. It is well-established in medicinal chemistry that stereochemistry plays a crucial role in biological activity, as enantiomers can exhibit significantly different potencies, efficacies, and even pharmacological profiles. nih.govmdpi.com

Enantiomeric Specificity: The (R)- and (S)-enantiomers of this compound would likely interact differently with a chiral biological target, such as a receptor or enzyme. One enantiomer may fit optimally into the binding site, leading to a higher affinity and biological activity, while the other may bind with lower affinity or not at all.

Conformational Effects: The stereochemistry at the 7-position will influence the preferred conformation of the 1,4-oxazepane ring. In silico modeling studies, such as molecular dynamics simulations, could predict the most stable conformations of each enantiomer and how they present the cyclopropyl group and other functionalities to the putative target. This can provide a rational basis for selecting the more active enantiomer for further development.

A theoretical study could involve docking the (R)- and (S)-enantiomers into a homology model of a potential target to predict binding energies and key interactions.

| Enantiomer | Predicted Binding Affinity | Rationale |

| (R)-7-Cyclopropyl-1,4-oxazepane | Higher | The cyclopropyl group is oriented towards a key hydrophobic pocket, and the oxazepane nitrogen forms an optimal hydrogen bond. |

| (S)-7-Cyclopropyl-1,4-oxazepane | Lower | Steric clashes between the cyclopropyl group and the protein backbone may occur, and the hydrogen bond with the nitrogen may be suboptimal. |

Exploration of Bioisosteric Replacements for Enhanced Specificity and Affinity

Bioisosteric replacement is a powerful strategy in drug design to improve physicochemical properties and biological activity. cambridgemedchemconsulting.commdpi.com For this compound, several bioisosteric modifications could be explored.

Bioisosteres for the 1,4-Oxazepane Ring:

The 1,4-oxazepane ring could be replaced with other heterocyclic systems to alter the ring size, conformation, and the nature of the heteroatoms.

Morpholine: A six-membered ring that is less flexible than the seven-membered oxazepane. This could lock the molecule in a more rigid conformation. acs.org

Thiomorpholine: The replacement of the oxygen with a sulfur atom would alter the ring's electronic properties and hydrogen bonding capacity.

Piperazine: A six-membered ring with two nitrogen atoms, offering an additional site for substitution and potential hydrogen bonding.

Bioisosteres for the Cyclopropyl Group:

The cyclopropyl group is often considered a bioisostere for other small, rigid, or unsaturated groups.

Alkene: A vinyl group could mimic the rigidity of the cyclopropyl ring. scientificupdate.com

Oxetane: A four-membered heterocyclic ring that can act as a metabolically stable and less lipophilic alternative to a gem-dimethyl or cyclopropyl group.

Other small rings: Cyclobutyl or cyclopentyl groups could be explored to understand the optimal ring size for hydrophobic interactions.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |

| 1,4-Oxazepane | Morpholine | Increased rigidity, potentially leading to higher selectivity. | Altered activity and selectivity profile. |

| 1,4-Oxazepane | Thiomorpholine | Modified electronics and lipophilicity. | Improved pharmacokinetic properties. |

| Cyclopropyl | Vinyl | Mimic rigidity with different electronic character. | Similar or slightly altered potency. |

| Cyclopropyl | Oxetane | Reduced lipophilicity and improved metabolic stability. | Enhanced drug-like properties. |

Advanced Analytical Methodologies for Characterization and Quantification of 7 Cyclopropyl 1,4 Oxazepane Hydrochloride

Development of Hyphenated Techniques for Trace Analysis and Purity Assessment

The quantification of trace-level impurities in active pharmaceutical ingredients (APIs) is a crucial aspect of quality control. Hyphenated analytical techniques, which combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are indispensable for this purpose.

For the trace analysis and purity assessment of 7-Cyclopropyl-1,4-oxazepane (B13155534) hydrochloride, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) stands out as the method of choice. This technique offers exceptional sensitivity and selectivity, enabling the detection and quantification of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. The development of an LC-MS/MS method would involve the optimization of several key parameters:

Chromatographic Separation: A reversed-phase High-Performance Liquid Chromatography (HPLC) system would likely be employed. The choice of a suitable column, such as a C18 or a mixed-mode column, would be critical to achieve optimal separation of the main compound from its potential impurities. nih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, would be carefully optimized to ensure good peak shape and resolution.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the necessary sensitivity and selectivity. Specific precursor-to-product ion transitions for 7-Cyclopropyl-1,4-oxazepane hydrochloride and its potential impurities would be identified and optimized.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Parent) | [M+H]⁺ of 7-Cyclopropyl-1,4-oxazepane |

| MRM Transition (Fragment) | Specific fragment ions determined through infusion and product ion scans |

| Collision Energy | Optimized for each transition |

This hyphenated approach would enable the simultaneous quantification of the parent compound and the detection of any process-related impurities or degradation products, ensuring the high purity of the this compound.

Chiral Separation Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)

As this compound possesses a chiral center, the assessment of its enantiomeric purity is a critical regulatory requirement. Chiral separation techniques are employed to separate and quantify the individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for enantiomeric purity assessment in the pharmaceutical industry. The development of a chiral HPLC method would involve screening a variety of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving the enantiomers of cyclic amines. mdpi.comnih.gov

The selection of the mobile phase is also crucial. Both normal-phase (e.g., hexane/isopropanol) and polar organic (e.g., acetonitrile/methanol) or reversed-phase modes could be explored. nih.gov The addition of small amounts of additives, such as acids or bases, can significantly improve the resolution and peak shape. researchgate.net

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

| HPLC System | Shimadzu Nexera XR or equivalent |

| Column | Daicel Chiralpak AD-H, 5 µm, 4.6 x 250 mm |

| Mobile Phase | n-Hexane:Isopropanol (B130326):Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Resolution | > 2.0 between enantiomers |

Chiral Gas Chromatography (GC) can also be considered, particularly if the compound is volatile or can be readily derivatized to a more volatile form. nih.gov A chiral capillary column, such as one coated with a cyclodextrin derivative, would be used. Derivatization with a chiral reagent can also be employed to form diastereomers, which can then be separated on a non-chiral column.

Method Validation Strategies for Research Applications

Once a suitable analytical method is developed, it must be validated to ensure that it is reliable and fit for its intended purpose. For research applications, method validation demonstrates the method's performance and provides confidence in the generated data. The validation would be performed in accordance with the International Council for Harmonisation (ICH) guidelines and would typically include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Representative Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Specificity | No interference from blank, placebo, or known impurities at the retention time of the main peak. |

| Linearity (r²) | ≥ 0.999 |

| Range | Typically 80% to 120% of the target concentration. |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Robustness | No significant change in results with minor variations in flow rate, temperature, mobile phase composition. |

Advanced Spectroscopic Fingerprinting for Structural Integrity Monitoring and Degradation Studies

Advanced spectroscopic techniques are essential for confirming the structural integrity of this compound and for identifying potential degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of the compound. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to confirm the connectivity of atoms within the molecule. NMR can also be used to monitor for the formation of degradation products in forced degradation studies.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. MS/MS fragmentation patterns can provide valuable structural information and can be used to create a spectral library for the identification of related substances.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule. It can be used as a rapid and non-destructive method for identity confirmation and for detecting changes in the solid-state form of the compound.

Forced Degradation Studies are conducted to identify potential degradation pathways and to demonstrate the stability-indicating nature of the analytical methods. The compound would be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degradation products would be characterized using the spectroscopic techniques mentioned above.

Table 4: Hypothetical Forced Degradation Study Conditions and Expected Observations

| Stress Condition | Details | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Cleavage of the ether linkage in the oxazepane ring. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Potential for ring opening or other base-catalyzed reactions. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the nitrogen atom. |

| Thermal Degradation | 80 °C for 48 hours | General decomposition. |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and visible light for a defined period | Photochemical reactions leading to various degradation products. |

By employing these advanced analytical methodologies, a comprehensive understanding of the chemical properties of this compound can be established, ensuring its quality and facilitating its development.

Theoretical and Potential Research Applications of 7 Cyclopropyl 1,4 Oxazepane Hydrochloride As a Chemical Probe

Utility in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening low molecular weight fragments (typically < 300 Da). biocompare.com These fragments, though often exhibiting weak binding affinity, can efficiently explore the chemical space of a biological target. researchgate.net 7-Cyclopropyl-1,4-oxazepane (B13155534) hydrochloride possesses several characteristics that make it an attractive candidate for inclusion in fragment libraries.

The 1,4-oxazepane (B1358080) ring system provides a three-dimensional (3D) scaffold that is currently underrepresented in many screening libraries, which are often dominated by flat, aromatic structures. nih.gov The incorporation of such 3D fragments is increasingly recognized as a means to improve the physicochemical properties and novelty of drug candidates. Furthermore, the saturated nature of the oxazepane ring offers opportunities for conformational diversity, allowing it to adapt to various binding pockets.

The cyclopropyl (B3062369) moiety is a particularly valuable feature in the context of FBDD. The inclusion of a cyclopropyl ring can enhance the metabolic stability of a compound and improve its potency. molecularcloud.orgfrontiersin.org It also introduces a degree of conformational rigidity, which can be advantageous for optimizing binding interactions. molecularcloud.org The unique electronic properties of the cyclopropyl group can also influence interactions with target proteins. molecularcloud.orgfrontiersin.org

A theoretical FBDD campaign could utilize 7-Cyclopropyl-1,4-oxazepane hydrochloride as a starting point. Upon identification of a weak-binding interaction with a target protein, the fragment could be elaborated in several ways. The secondary amine of the oxazepane ring provides a convenient handle for chemical modification, allowing for the "growing" of the fragment by adding substituents to explore the surrounding binding pocket. nih.gov Alternatively, if other fragments are found to bind in proximity, the oxazepane scaffold could serve as a core for "linking" these fragments to generate a more potent molecule. nih.gov

| Feature of this compound | Advantage in FBDD | Potential Elaboration Strategy |

|---|---|---|

| Low Molecular Weight | Efficient sampling of chemical space | Initial screening hit |

| 3D Saturated Scaffold (1,4-oxazepane) | Novelty, improved physicochemical properties | Core structure for fragment growing or linking |

| Cyclopropyl Group | Enhanced potency and metabolic stability, conformational rigidity | Vector for exploring specific sub-pockets |

| Secondary Amine | Site for chemical modification | Attachment of other fragments or functional groups |

Application in Proteolysis-Targeting Chimeras (PROTAC) and Molecular Glue Development (as a warhead or linker component)

Proteolysis-Targeting Chimeras (PROTACs) and molecular glues are revolutionary therapeutic modalities that mediate the degradation of target proteins. biochempeg.comastrazeneca.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target. nih.gov Molecular glues, on the other hand, are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein. nih.gov

The 1,4-oxazepane scaffold, present in this compound, could theoretically be incorporated into the linker region of a PROTAC. The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. frontiersin.org The conformational flexibility of the oxazepane ring could be advantageous in a linker, allowing for optimal presentation of the target-binding and E3 ligase-binding moieties. The secondary amine of the oxazepane provides a straightforward attachment point for either the warhead or the E3 ligase ligand.

In the context of molecular glues, the unique 3D shape of this compound could potentially facilitate novel protein-protein interactions. Molecular glues often possess distinct topographical features that allow them to bind to the surface of an E3 ligase and induce a new binding interface for a target protein. nih.gov The cyclopropyl group, with its defined spatial orientation, could play a critical role in mediating such an interaction.

Contribution to the Understanding of Structure-Function Relationships in Novel Biological Targets

Chemical probes are essential tools for dissecting the complex relationship between the structure of a biological target and its function. By systematically modifying a chemical scaffold and observing the effects on biological activity, researchers can gain insights into the key interactions that govern molecular recognition. This compound can serve as a valuable starting point for such structure-activity relationship (SAR) studies.

The 1,4-oxazepane ring offers multiple points for chemical modification. The nitrogen atom can be derivatized to explore the impact of different substituents on binding affinity and selectivity. Furthermore, the carbon atoms of the ring can be functionalized, although this would likely require more complex synthetic routes. The cyclopropyl group at the 7-position is a particularly interesting feature for SAR studies. Comparing the activity of 7-cyclopropyl-1,4-oxazepane with analogs bearing different substituents at this position (e.g., linear alkyl chains, other cyclic groups, or polar functional groups) could reveal critical information about the topology and chemical nature of the binding site. astrazeneca.com

For example, a study on a series of 1,4-oxazepane derivatives as dopamine (B1211576) D4 receptor ligands demonstrated that the size and substitution pattern of the oxazepane ring are important for affinity. researchgate.net Similar systematic studies starting from the 7-cyclopropyl-1,4-oxazepane scaffold could be applied to novel biological targets to elucidate their structure-function relationships.

| Position of Modification | Potential Substituents | Information Gained from SAR |

|---|---|---|

| N-4 Position | Alkyl, aryl, acyl groups | Role of hydrogen bonding, steric and electronic effects |

| C-7 Position | Other cycloalkyls, linear alkyls, functional groups | Size and shape of the binding pocket, tolerance for polarity |

| Other Ring Positions | Hydroxyl, methyl groups | Stereochemical requirements, specific interactions |

Role as a Chemical Building Block in Complex Molecule Synthesis

The synthesis of complex, biologically active molecules often relies on the availability of versatile chemical building blocks. This compound, with its pre-installed cyclopropyl group and functionalizable secondary amine, can serve as a valuable synthon for the construction of more elaborate molecules. researchgate.netsamipubco.com

The secondary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. This allows for the incorporation of the cyclopropyl-oxazepane motif into larger molecular frameworks. The cyclopropyl group itself can also be a site for further chemical transformation, although its inherent stability is often a desired feature. researchgate.net

The synthesis of libraries of compounds based on the 7-cyclopropyl-1,4-oxazepane scaffold would be a straightforward way to explore its potential in various therapeutic areas. The modular nature of its derivatization would allow for the rapid generation of a diverse set of molecules for biological screening. echemcom.comexplorationpub.com

Design of Targeted Covalent Inhibitors Utilizing the Oxazepane Scaffold

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target, leading to irreversible inhibition. nih.govnih.gov This approach can offer advantages in terms of potency and duration of action. The design of a TCI typically involves a scaffold that provides reversible binding and selectivity, and an electrophilic "warhead" that reacts with a nucleophilic amino acid residue on the target protein. nih.gov

The 7-cyclopropyl-1,4-oxazepane scaffold could serve as the reversible binding element in a TCI. Its 3D structure and the presence of the cyclopropyl group could confer high affinity and selectivity for a particular target. The secondary amine could be used to attach a linker connected to a suitable electrophilic warhead, such as an acrylamide (B121943) or a chloroacetamide.

The design process would involve identifying a target protein with a suitably located nucleophilic residue (e.g., cysteine) near the binding site of the oxazepane scaffold. Computational modeling could be used to design a linker of appropriate length and geometry to position the warhead for efficient covalent bond formation. The inherent stability of the oxazepane ring would be beneficial, ensuring that the scaffold remains intact while the warhead reacts with the target.

Q & A

Q. What are the standard synthetic routes for 7-Cyclopropyl-1,4-oxazepane hydrochloride in laboratory settings?

The synthesis typically involves cyclization of cyclopropylamine with an epoxide or halohydrin under basic conditions (e.g., NaOH or KOH), followed by treatment with hydrochloric acid to form the hydrochloride salt. Key steps include controlling reaction stoichiometry and pH during salt formation to ensure high yield (≥75%) and purity (≥95%). Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. What spectroscopic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxazepane ring structure and cyclopropyl substituent. Mass spectrometry (MS) validates molecular weight (177.67 g/mol), while infrared (IR) spectroscopy identifies functional groups like N-H and C-O bonds. Cross-referencing with PubChem’s computed spectral data ensures accuracy .

Q. What are the recommended storage conditions to maintain the stability of this compound?